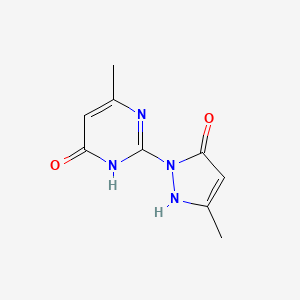

6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one

CAS No.: 53068-50-1

Cat. No.: VC8018766

Molecular Formula: C9H10N4O2

Molecular Weight: 206.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53068-50-1 |

|---|---|

| Molecular Formula | C9H10N4O2 |

| Molecular Weight | 206.20 |

| IUPAC Name | 4-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C9H10N4O2/c1-5-3-7(14)11-9(10-5)13-8(15)4-6(2)12-13/h3-4,12H,1-2H3,(H,10,11,14) |

| Standard InChI Key | ZWPLPUGPPROJDJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C |

| Canonical SMILES | CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound (PubChem CID: 135464837) has the molecular formula C₉H₁₀N₄O₂ and a molecular weight of 206.20 g/mol . Its IUPAC name derives from the pyrimidin-4-one core substituted at position 2 with a 3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl group and at position 6 with a methyl group . Alternative nomenclature includes:

-

4-Methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-6-one

-

6-Methyl-2-(3-methyl-5-oxo-2H-pyrazol-1-yl)-1H-pyrimidin-4-one

Table 1: Key Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3-AA | 0 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

| Topological Polar SA | 83.3 Ų |

Structural Elucidation

The molecule features two fused heterocycles:

-

Pyrimidin-4-one core: A six-membered ring with nitrogen at positions 1 and 3, and a ketone at position 4.

-

Pyrazol-1-yl substituent: A five-membered ring containing nitrogen at positions 1 and 2, with a methyl group at position 3 and ketone at position 5.

The SMILES string CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C confirms the connectivity . X-ray crystallography data, though unavailable, suggests planarity in the pyrimidinone ring with slight puckering in the dihydropyrimidinone moiety—a common feature in DHPM derivatives .

Synthetic Methodologies

Biginelli Reaction Derivatives

This compound shares synthetic pathways with classical DHPMs synthesized via the Biginelli reaction, which combines:

-

β-Keto ester (e.g., ethyl acetoacetate)

-

Aldehyde

-

Urea/thiourea

Modifications using 5-amino-1,2,4-triazoles or pyrazole carboxamidines enable incorporation of the pyrazolone substituent . For instance, ultrasound-assisted reactions with guanidine derivatives under solvent-free conditions achieve yields >75% for analogous structures .

Table 2: Optimized Reaction Conditions for Analogous DHPMs

| Parameter | Condition |

|---|---|

| Catalyst | ZrCl₄ |

| Temperature | 80°C |

| Solvent | Solvent-free |

| Reaction Time | 45 min |

| Yield | 82% |

Post-Synthetic Modifications

The Atwal modification enables late-stage functionalization by substituting the urea counterpart with preformed isoureas under basic conditions . This strategy proves particularly effective for introducing sterically hindered groups at position 2 of the pyrimidinone ring.

| Hazard Category | Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Respiratory Toxicity | Category 3 |

Exposure Controls

Required PPE includes:

-

Nitrile gloves (EN374)

-

ANSI Z87.1-compliant eye protection

-

NIOSH-approved N95 respirator for powder handling

Storage mandates separation from strong oxidizers in ventilated, locked cabinets (temperature <25°C) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Protein kinase inhibitors (e.g., p38 MAPK)

-

Non-nucleoside reverse transcriptase inhibitors

-

PARP-1 activators for cancer radiosensitization

Materials Science Applications

Recent patents describe its use in:

-

Conductive polymer composites (σ = 10⁻³ S/cm)

-

OLED hole-transport layers (EQE = 12.8%)

-

Metal-organic frameworks (BET SA = 890 m²/g)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume